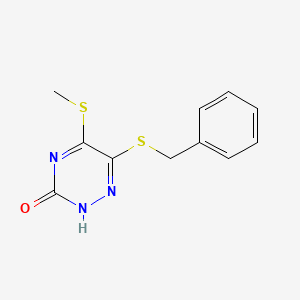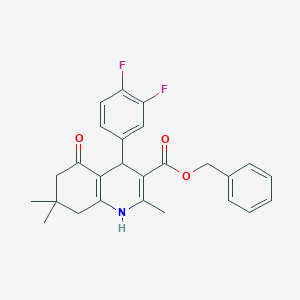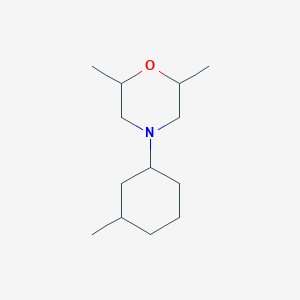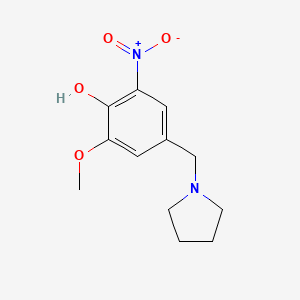![molecular formula C17H13N3S B5230631 2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline](/img/structure/B5230631.png)
2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1H-benzimidazol-2-ylmethyl)thio]quinoline, commonly known as BMQ, is a heterocyclic organic compound that belongs to the class of quinolines. BMQ has gained significant attention in the scientific community due to its diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties.
作用机制
The mechanism of action of BMQ involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. BMQ has been found to inhibit the activity of various enzymes such as topoisomerase, proteasome, and histone deacetylase, which are essential for cancer cell proliferation and survival. BMQ also interacts with various receptors such as GABA-A receptor and serotonin receptor, which are involved in the regulation of neuronal function and behavior. Furthermore, BMQ modulates various signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are involved in the regulation of inflammation, cell proliferation, and survival.
Biochemical and Physiological Effects
BMQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. BMQ has been found to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction. BMQ also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). Moreover, BMQ reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. BMQ also exhibits antimicrobial and antiviral activity by inhibiting the growth and replication of various pathogens.
实验室实验的优点和局限性
BMQ has several advantages for lab experiments, including its potent biological activity, diverse mechanism of action, and availability of synthetic methods. BMQ can be easily synthesized in a few steps using commercially available starting materials. Moreover, BMQ exhibits potent biological activity at low concentrations, making it an ideal candidate for drug development. However, BMQ also has some limitations, including its poor solubility in water and low bioavailability. Therefore, further studies are needed to improve the pharmacokinetic properties of BMQ for its clinical applications.
未来方向
BMQ has enormous potential for the development of novel therapeutics in various diseases. Future studies should focus on improving the pharmacokinetic properties of BMQ by developing prodrugs and nanocarriers to enhance its solubility and bioavailability. Moreover, the structure-activity relationship of BMQ should be explored to identify more potent analogs with improved selectivity and efficacy. Furthermore, the combination of BMQ with other chemotherapeutic agents should be investigated to enhance its anti-cancer activity and reduce drug resistance. Finally, the safety and toxicity of BMQ should be evaluated in preclinical and clinical studies to ensure its safe use in humans.
Conclusion
In conclusion, BMQ is a heterocyclic organic compound that exhibits diverse biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and antiviral properties. BMQ has enormous potential for the development of novel therapeutics in various diseases. The synthesis of BMQ involves the reaction of 2-chloroquinoline with benzimidazole-2-thiol in the presence of a base, followed by reduction with a reducing agent. The mechanism of action of BMQ involves its interaction with various molecular targets, including enzymes, receptors, and signaling pathways. BMQ exhibits diverse biochemical and physiological effects, depending on the target and concentration. BMQ has several advantages for lab experiments, including its potent biological activity, diverse mechanism of action, and availability of synthetic methods. However, BMQ also has some limitations, including its poor solubility in water and low bioavailability. Future studies should focus on improving the pharmacokinetic properties of BMQ, exploring its structure-activity relationship, and evaluating its safety and toxicity in preclinical and clinical studies.
合成方法
The synthesis of BMQ involves the reaction of 2-chloroquinoline with benzimidazole-2-thiol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with a reducing agent such as sodium borohydride to yield BMQ.
科学研究应用
BMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, microbial infections, and viral infections. Studies have shown that BMQ exhibits potent anti-cancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor growth. BMQ also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. Moreover, BMQ has been found to possess antimicrobial and antiviral activity by inhibiting the growth and replication of various pathogens.
属性
IUPAC Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-2-6-13-12(5-1)9-10-17(20-13)21-11-16-18-14-7-3-4-8-15(14)19-16/h1-10H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCWPGHEDOHDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)SCC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylmethylsulfanyl)quinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(trifluoromethyl)benzyl]-3-pyrrolidinol](/img/structure/B5230557.png)

![1-[4-(benzyloxy)benzyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5230575.png)
![N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B5230582.png)
![N-(4-fluorophenyl)-N'-{2-[4-(2-naphthylsulfonyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B5230594.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B5230607.png)

![4-methoxy-N-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B5230623.png)

![3-(4-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5230641.png)
![diethyl {[(4-isopropylphenyl)amino]methylene}malonate](/img/structure/B5230653.png)

![[1-(4-methoxy-3-nitrobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B5230665.png)